molecular formula C4H10O3 B044869 Trimethoxymethane CAS No. 149-73-5

Trimethoxymethane

Cat. No. B044869
CAS RN: 149-73-5
M. Wt: 106.12 g/mol
InChI Key: PYOKUURKVVELLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trimethoxymethane involves complex chemical reactions, often explored through methods like electron diffraction and molecular orbital calculations. These studies provide insights into the synthesis process and the resulting molecular conformations (Spelbos, Mijlhoff, & Faber, 1977).

Molecular Structure Analysis

Trimethoxymethane's molecular structure has been extensively analyzed using electron diffraction and molecular mechanics, revealing it predominantly exists as an asymmetric all-staggered TGG conformer. This detailed structural analysis aids in understanding the molecule's spatial arrangement and electronic properties (Spelbos, Mijlhoff, & Faber, 1977).

Chemical Reactions and Properties

Research on trimethoxymethane's chemical reactions, such as its interaction with silica, reveals its potential in modifying surface properties and its behavior under various conditions. These studies shed light on its reactivity and applications in different chemical processes (Low & Mark, 1976).

Physical Properties Analysis

The physical properties of trimethoxymethane, including its phase behavior and conformations, have been investigated through methods like matrix isolation infrared spectroscopy and ab initio computations. These studies provide valuable information on its stability, phase transitions, and energy conformations (Venkatesan & Viswanathan, 2010).

Chemical Properties Analysis

Trimethoxymethane's chemical properties, such as its hydrolytic behavior and reactivity towards different chemical agents, have been explored to understand its potential applications and interactions with other compounds. These investigations contribute to a comprehensive understanding of its chemical behavior and potential utility in various fields (Wang et al., 1998).

Scientific Research Applications

  • Alternative Fuel for Fuel Cells : TMM is utilized as an alternative fuel in direct oxidation polymer electrolyte fuel cells, improving anode performance by forming a mixture of methylformate, methanol, and formic acid (Wang et al., 1998).

  • Crosslinking Agent in Polyurethanes : It serves as a crosslinking agent in waterborne polyurethanes, enhancing waterproof properties for applications in corrosion protection and optoelectronic devices (Yu et al., 2016).

  • Surface Modification of Silicas : TMM is used for removing surface hydroxyls from silicas, aiding in producing hydroxyl-free silica (Low & Mark, 1976).

  • Electrochemically Active Methoxyl Fuel : It acts as an electrochemically active methoxyl fuel in direct polymer electrolyte fuel cells (Feng, 2004).

  • Substitute in Organic Synthesis : Trimethylsilyldiazomethane, a related compound, is used as a safe substitute for diazomethane in the Arndt-Eistert synthesis and homologation of carbonyl compounds (Hashimoto et al., 1981).

  • Oxygenated Fuels : Both dimethoxymethane and trimethoxymethane are novel oxygenated fuels with certain logistical advantages, though their overall performance is inferior to methanol under typical fuel cell operating conditions (Prakash et al., 2007).

  • Analyzing Derivatives of Bile Acids : Polymetaphenoxylene is used for analyzing trimethylsilyl and acetate derivatives of bile acids in gas-liquid chromatography (Galeazzi et al., 1976).

  • Moisture-Cured Coatings and Adhesives : Used as a crosslinking agent in moisture-cured polyurethane-urea for applications in reactive hot melt adhesives and moisture-cured coatings (Chattopadhyay et al., 2006).

  • Lithium Cycling in Batteries : Solutions of dimethoxymethane and trimethoxymethane are conductive and capable of cycling lithium in high efficiency in half-cells (Foos & McVeigh, 1983).

  • Stationary Phases in Chromatography : TRIM polymers imprinted with Boc-d,l-Phe can be used as stationary phases for chromatographic separation (Ansell & Mosbach, 1997).

  • Study of Molecular Structures and Vibrational Spectra : Research has been conducted on the stable conformations and role of oxygen lonepair interactions in trimethoxymethane and tetramethoxymethane (Lee & Wilmshurst, 1967).

  • Drug Delivery Systems : Acid degradable poly(acetal urethane) micelles, which can be derived from TMM, are used for pH-triggered intracellular delivery of anticancer drugs in a controlled and pH-dependent manner (Huang et al., 2015).

Safety And Hazards

Trimethoxymethane is highly flammable and causes serious eye irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Trimethoxymethane is commonly employed in the production of pharmaceuticals, agrochemicals, and fragrances . It is expected to continue playing a crucial role in organic synthesis, offering efficient and practical alternatives for various organic synthesis applications .

properties

IUPAC Name

trimethoxymethane
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InChI

InChI=1S/C4H10O3/c1-5-4(6-2)7-3/h4H,1-3H3
Source PubChem
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InChI Key

PYOKUURKVVELLB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H10O3
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DSSTOX Substance ID

DTXSID7027122
Record name Trimethoxymethane
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Molecular Weight

106.12 g/mol
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Physical Description

Liquid, Colorless liquid with a pungent odor; [HSDB]
Record name Methane, trimethoxy-
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Record name Trimethyl orthoformate
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Boiling Point

100.6 °C @ 760 MM HG
Record name TRIMETHYL ORTHOFORMATE
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Solubility

SOL IN ETHANOL, IN ETHER
Record name TRIMETHYL ORTHOFORMATE
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Density

0.9676 @ 20 °C/4 °C
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Vapor Density

3.67 (AIR= 1)
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Vapor Pressure

81.4 [mmHg]
Record name Trimethyl orthoformate
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Product Name

Trimethoxymethane

Color/Form

COLORLESS LIQUID

CAS RN

149-73-5
Record name Trimethyl orthoformate
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Record name Methane, trimethoxy-
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Synthesis routes and methods I

Procedure details

The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.
Quantity
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Synthesis routes and methods II

Procedure details

1062 g of tetramethoxymethane, 303 g of methyl benzoate, 225 g of 60% methyltributylammonium methosulfate solution and 910 g of methanol were electrolyzed at 3 A. The voltage per gap was kept below 5 V, the temperature was 30° C., and the pumping rate was 190 l/h. After the electrolysis had ended, 10.0 GC area % of trimethoxymethane and 13.2 GC area % of benzaldehyde dimethyl acetal had formed in the electrolyte; tetramethoxyethane had been degraded from 42.5% to 25.6 GC area %, and methyl benzoate was down to 0.4 GC area %, having been converted to more than 95%. Low-boiling byproducts included methyl formate at 2.2 GC area % in the electrolyte.
Quantity
1062 g
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reactant
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303 g
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reactant
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225 g
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reactant
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Quantity
910 g
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solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
550
Citations
J Platz, J Sehested, OJ Nielsen… - The Journal of Physical …, 1999 - ACS Publications
A pulse radiolysis technique was used to measure the UV absorption spectra of (CH 3 O) 2 CHOCH 2 (·) and (CH 3 O) 2 CHOCH 2 O 2 (·) radicals derived from trimethoxymethane over …
Number of citations: 17 pubs.acs.org
H Lee, JK Wilmshurst - Spectrochimica Acta Part A: Molecular Spectroscopy, 1967 - Elsevier
The infra-red spectra of trimethoxymethane and tetramethoxymethane in the vapour phase, as solutions in CS 2 and CCl 4 and in the solid state have been obtained from 3–25 μ …
Number of citations: 20 www.sciencedirect.com
R Chetty, K Scott - Journal of Power Sources, 2007 - Elsevier
The electrooxidation of dimethoxymethane (DMM) and trimethoxymethane (TMM) was studied at different platinum-based electrocatalysts deposited onto a titanium mesh substrate by …
Number of citations: 29 www.sciencedirect.com
N Gaiser, T Bierkandt, P Oßwald, J Zinsmeister… - Proceedings of the …, 2023 - Elsevier
Oxidation processes of a linear and a branched ether, oxymethylene ether 2 (OME 2 ) and trimethoxymethane, also known as trimethyl orthoformate (TMOF), were investigated in two …
Number of citations: 1 www.sciencedirect.com
SR Narayanan, E Vamos, S Surampudi… - Journal of the …, 1997 - iopscience.iop.org
Significant advantages in weight, volume, and overall system performance of fuel cells would result if high‐energy organic substances such as methane and its derivatives can be made …
Number of citations: 59 iopscience.iop.org
A Spelbos, FC Mijlhoff, DH Faber - Journal of Molecular Structure, 1977 - Elsevier
The structure of trimethoxymethane in the gas phase was studied by electron diffraction, ab initio molecular orbital calculations and molecular mechanics. The molecule was found to …
Number of citations: 17 www.sciencedirect.com
JT Wang, WF Lin, M Weber, S Wasmus, RF Savinell - Electrochimica Acta, 1998 - Elsevier
The oxidation of trimethoxymethane (TMM) (trimethyl orthoformate) in a direct oxidation PBI fuel cell was examined by on-line mass spectroscopy and on-line FTIR spectroscopy. The …
Number of citations: 85 www.sciencedirect.com
A Spelbos, FC Mijlhoff, GH Renes - Journal of Molecular Structure, 1978 - Elsevier
… These calculations have been proven reliable in the case of trimethoxymethane [ 11, which … We used hllinger’s [ll] force field, which worked well in the case of trimethoxymethane [ 11. Of …
Number of citations: 5 www.sciencedirect.com
V Venkatesan, KS Viswanathan - Journal of Molecular Structure, 2010 - Elsevier
Conformations of trimethoxymethane (TMM) were studied using matrix isolation infrared spectroscopy and ab initio computations performed at the HF and B3LYP levels, using a 6-31++…
Number of citations: 6 www.sciencedirect.com
GKS Prakash, MC Smart, GA Olah, SR Narayanan… - Journal of power …, 2007 - Elsevier
The present study involves the evaluation of dimethoxymethane (DMM) (formaldehyde dimethyl acetal, or methylal) and trimethoxymethane (TMM) (trimethyl orthoformate) in direct …
Number of citations: 21 www.sciencedirect.com

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